4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
A metabolite of Aripiprazole
Brand Name:
Vulcanchem
CAS No.:
58899-27-7
VCID:
VC0194440
InChI:
InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
SMILES:
C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O
Molecular Formula:
C13H15NO4
Molecular Weight:
249.26 g/mol
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
CAS No.: 58899-27-7
Impurities
VCID: VC0194440
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
Purity: > 95%
CAS No. | 58899-27-7 |
---|---|
Product Name | 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
Molecular Formula | C13H15NO4 |
Molecular Weight | 249.26 g/mol |
IUPAC Name | 4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid |
Standard InChI | InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17) |
Standard InChIKey | JLLAHJYNQOJXOM-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O |
Appearance | Solid powder |
Description | A metabolite of Aripiprazole |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | Aripiprazole Butanoic Acid Impurity |
PubChem Compound | 12819315 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume